5-Iodo-2,4-dimethoxy-6-methylpyrimidine
Overview
Description
5-Iodo-2,4-dimethoxy-6-methylpyrimidine: is a chemical compound with the molecular formula C7H9O2N2I It is a derivative of pyrimidine, characterized by the presence of iodine, methoxy, and methyl groups attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,4-dimethoxy-6-methylpyrimidine typically involves the iodination of 2,4-dimethoxy-6-methylpyrimidine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Iodo-2,4-dimethoxy-6-methylpyrimidine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to remove the iodine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 5-azido-2,4-dimethoxy-6-methylpyrimidine or 5-thio-2,4-dimethoxy-6-methylpyrimidine can be obtained.
Oxidation Products: Various oxidized derivatives, including this compound N-oxide.
Reduction Products: Deiodinated derivatives or reduced forms of the original compound.
Scientific Research Applications
Chemistry: 5-Iodo-2,4-dimethoxy-6-methylpyrimidine is used as a building block in organic synthesis, particularly in the preparation of more complex pyrimidine derivatives. It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound is utilized in the development of specialty chemicals and materials. It may also be used in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-2,4-dimethoxy-6-methylpyrimidine and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The presence of the iodine atom can enhance the compound’s binding affinity and specificity towards its molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
- 5-Iodo-2,4-dimethoxypyrimidine
- 5-Iodo-6-methylpyrimidine-2,4-diamine
- 2-Chloro-4-iodo-5-methylpyridine
Comparison: 5-Iodo-2,4-dimethoxy-6-methylpyrimidine is unique due to the presence of both methoxy and methyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with various reagents and biological targets.
Properties
IUPAC Name |
5-iodo-2,4-dimethoxy-6-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-4-5(8)6(11-2)10-7(9-4)12-3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHCZKPPXAZXED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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